molecular formula C16H22N2O4 B14125288 Tert-butyl 4-(benzoyloxy)piperazine-1-carboxylate

Tert-butyl 4-(benzoyloxy)piperazine-1-carboxylate

Cat. No.: B14125288
M. Wt: 306.36 g/mol
InChI Key: ZTGPHWIDULGPLK-UHFFFAOYSA-N
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Description

Tert-butyl 4-(benzoyloxy)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a tert-butyl group, a benzoyloxy group, and a piperazine ring. This compound is often used as an intermediate in the synthesis of various organic compounds and has applications in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(benzoyloxy)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(benzoyloxy)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Tert-butyl 4-(benzoyloxy)piperazine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(benzoyloxy)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring and benzoyloxy group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(benzoyloxy)piperazine-1-carboxylate is unique due to the presence of the benzoyloxy group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

tert-butyl 4-benzoyloxypiperazine-1-carboxylate

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)21-15(20)17-9-11-18(12-10-17)22-14(19)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3

InChI Key

ZTGPHWIDULGPLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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